molecular formula C10H6BrNO3 B2837974 7-Bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid CAS No. 1597565-81-5

7-Bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid

Cat. No.: B2837974
CAS No.: 1597565-81-5
M. Wt: 268.066
InChI Key: PAFDNMQXTOUWLX-UHFFFAOYSA-N
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Description

7-Bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid (CAS 1597565-81-5) is a high-purity chemical building block specializing in the isoquinoline scaffold, which is important in medicinal chemistry and drug discovery . The compound features a bromine substituent at the 7-position, which serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space . Its molecular formula is C10H6BrNO3 and it has a molecular weight of 268.06 g/mol . Compounds based on the 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid core are subjects of investigation in various research areas. Structurally similar derivatives have demonstrated potential as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are significant targets in the study of neurodegenerative conditions . Furthermore, the oxo-dihydroisoquinoline scaffold is recognized in patent literature for its relevance in developing new therapeutic agents, including STING (Stimulator of Interferon Genes) inhibitors, which are a focus in immunology and oncology research . This reagent is provided for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this compound should refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-1-oxo-2H-isoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-6-2-1-5-3-8(10(14)15)12-9(13)7(5)4-6/h1-4H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFDNMQXTOUWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-Bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of isoquinoline derivatives followed by oxidation and carboxylation reactions. The reaction conditions typically include the use of bromine or brominating agents, oxidizing agents such as potassium permanganate or chromium trioxide, and carboxylating agents like carbon dioxide or carboxylic acid derivatives.

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

7-Bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 7-Bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid is C10H6BrNO3C_{10}H_6BrNO_3 with a molecular weight of approximately 296.12 g/mol. The compound features a bromine atom and a carboxylic acid group, which are crucial for its reactivity and biological interactions. Its unique structure allows it to participate in various chemical reactions that can enhance its pharmacological properties.

Antimicrobial Activity

Research has highlighted the potential antimicrobial properties of this compound. Compounds with isoquinoline moieties are known for their effectiveness against various pathogens. The presence of the bromine atom may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes in bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Anticancer Applications

The anticancer activity of this compound has been investigated in several studies. For instance, derivatives of isoquinoline compounds have shown promising results against cancer cell lines such as MCF-7. In vitro studies demonstrated that these compounds exhibited significant cytotoxic effects compared to standard treatments like Doxorubicin (Dox), suggesting that they may serve as effective chemotherapeutic agents .

Case Study: MCF-7 Cell Line Testing

A notable study involved testing various derivatives against the MCF-7 breast cancer cell line using the MTT assay. The results indicated that certain derivatives exhibited strong anticancer activity, leading to further exploration of their mechanisms of action and structure-activity relationships. The findings suggest that the specific structural features of this compound play a critical role in its efficacy against cancer cells .

Summary Table: Applications and Effects

Application Description References
Antimicrobial ActivityPotential effectiveness against various pathogens; mechanism involves disruption of microbial processes
Anticancer ActivitySignificant cytotoxic effects observed in MCF-7 cell line; compared favorably to Doxorubicin
Mechanism of ActionInteraction with biological targets influencing signaling pathways related to cell growth and apoptosis

Mechanism of Action

The mechanism of action of 7-Bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and keto group play crucial roles in its reactivity and binding affinity. It can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Analogues

Below is a comparative analysis of 7-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid and its analogues:

Compound Structural Features Key Applications/Activities Synthesis Method
This compound Bromine at C7, carboxylic acid at C3, ketone at C1 Limited direct data; inferred antiviral potential from structural analogs Likely via palladium-catalyzed coupling or Dieckmann cyclization (extrapolated)
2-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid (11c) Hydroxyl at C2, carboxylic acid at C3 HCV NS5B polymerase inhibition (IC₅₀ = 5.9 μM), antiviral activity (EC₅₀ = 15.7 μM) Multi-step synthesis involving pyrophosphate mimic design
4-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid Hydroxyl at C4, methyl at C2, carboxylic acid at C3 Synthetic intermediate; studied for autooxidation and rearrangement reactions Phthalic anhydride aminolysis, Dieckmann cyclization
7-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Bromine at C7, ketone at C4, carboxylic acid at C3 (quinoline core) Structural analog with unconfirmed bioactivity; used in quinolone antibiotic research Ethyl ester hydrolysis or direct bromination

Research Implications and Gaps

  • Its structural similarity to HCV inhibitors (e.g., 11c) warrants evaluation against viral polymerases .
  • Synthetic challenges: Bromine incorporation may require optimized halogenation conditions to avoid core decomposition, as seen in related quinolones .
  • Comparative reactivity : The bromine atom’s impact on Dieckmann cyclization efficiency (cf. ) or palladium-catalyzed coupling (cf. ) needs empirical validation.

Biological Activity

7-Bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid is a compound belonging to the isoquinoline family, recognized for its diverse biological activities and potential applications in medicinal chemistry. Its unique molecular structure, characterized by a bromine atom and a carboxylic acid group, influences its reactivity and biological interactions. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C10H6BrNO3C_{10}H_{6}BrNO_{3}, with a molecular weight of approximately 296.12 g/mol. The compound features a keto group at the 1st position and a carboxylic acid group at the 3rd position on the isoquinoline ring, which are critical for its biological activity.

The biological activity of this compound involves interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been reported to inhibit specific enzymes, which can modulate metabolic pathways relevant to disease processes .
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria .
  • Cancer Cell Growth Inhibition : There is evidence indicating that this compound may inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Reference
AntimicrobialEffective against Gram-positive/negative bacteria
DAAO InhibitionLower IC50 than standard benzoic acid
Cancer Cell ProliferationInhibits growth in specific cancer cell lines
Free Radical ScavengingExhibits antioxidant activity

Case Studies

Several studies have investigated the biological effects of isoquinoline derivatives, including this compound:

  • Antimicrobial Study : A series of isoquinoline derivatives were synthesized and tested for their antimicrobial properties. The results indicated that compounds with similar structures displayed significant antibacterial activity against common pathogens .
  • DAAO Inhibitory Activity : Research showed that derivatives related to this compound exhibited potent inhibition of D-amino acid oxidase (DAAO), which is implicated in various neurodegenerative diseases. The most active derivative demonstrated a fourfold lower IC50 compared to standard inhibitors .
  • Cancer Research : A study focused on the anticancer potential of isoquinoline derivatives found that certain compounds could induce apoptosis in cancer cells by activating specific signaling pathways. The presence of halogen substituents like bromine enhanced their efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid, and how do reaction conditions influence yields?

  • Methodological Answer : A common approach involves bromination of the parent isoquinoline scaffold. For example, bromination using N-bromosuccinimide (NBS) in acetic acid at 60–80°C achieves regioselective substitution at the 7-position. Solvent choice (e.g., chloroform vs. DMF) significantly impacts reaction kinetics and purity, with acetic acid yielding >85% purity in optimized protocols . Post-synthesis purification via recrystallization (using ethanol/water mixtures) is critical to remove unreacted intermediates.

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is indispensable for confirming regiochemistry. For instance, 1H^1H-NMR shows distinct shifts for the C7-bromine substituent (δ 8.2–8.4 ppm for aromatic protons) and the carboxylic acid group (broad peak at δ 12–13 ppm). High-resolution mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) further validate molecular geometry and purity .

Q. What are the primary biological activities investigated for this compound, and what in vitro assays are used?

  • Methodological Answer : The compound is screened for antimicrobial and anticancer activity. Standard assays include:

  • Antimicrobial : Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus and Escherichia coli using broth microdilution (CLSI guidelines).
  • Anticancer : MTT assays on human cancer cell lines (e.g., MCF-7, A549) with IC50_{50} values calculated from dose-response curves .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in bromination steps?

  • Methodological Answer : Low yields often stem from competing side reactions (e.g., di-bromination). Optimization strategies include:

  • Catalysis : Adding catalytic FeCl3_3 to enhance NBS reactivity.
  • Temperature control : Gradual heating (ramp to 70°C over 1 hour) minimizes decomposition.
  • Real-time monitoring : Using HPLC to track reaction progress and halt at peak product formation .

Q. How do structural modifications (e.g., substituent position) affect biological activity, and how can data contradictions be resolved?

  • Methodological Answer : Comparative studies with analogs (e.g., 6-bromo or 8-bromo isomers) reveal substituent-dependent activity. For example:

CompoundSubstituent PositionAntimicrobial IC50_{50} (µg/mL)Anticancer IC50_{50} (µM)
7-BromoC712.58.7
6-BromoC625.015.3
8-BromoC818.932.1

Contradictions in literature data may arise from assay variability (e.g., cell line sensitivity). Meta-analyses using standardized protocols (e.g., NIH/NCATS guidelines) improve reproducibility .

Q. What computational methods are used to predict reactivity or binding modes of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) model bromine’s electron-withdrawing effects on the isoquinoline core. Molecular docking (AutoDock Vina) predicts interactions with targets like DNA gyrase (for antimicrobial activity) or kinases (e.g., EGFR for anticancer effects) .

Q. How can researchers mitigate hazards during handling, given the compound’s reactive groups?

  • Methodological Answer : Safety protocols include:

  • Ventilation : Use fume hoods to avoid inhalation of brominated intermediates.
  • Personal protective equipment (PPE) : Nitrile gloves and goggles to prevent skin/eye contact.
  • Spill management : Neutralize acidic spills with sodium bicarbonate before disposal .

Data Sources and Reliability

  • Primary Data : PubChem (compound ID: DTXSID80591224) and EPA DSSTox provide validated physicochemical properties .

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